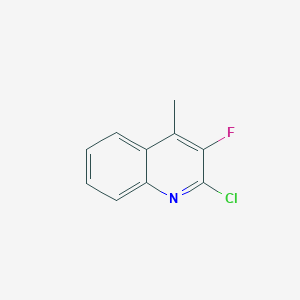

2-Chloro-3-fluoro-4-methylquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-3-fluoro-4-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family . It has a molecular weight of 195.62 . The compound is typically stored at a temperature of 4°C and is available in powder form .

Synthesis Analysis

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . There are numerous synthesis protocols reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis

The IUPAC name of this compound is the same as its common name . The InChI code for this compound is 1S/C10H7ClFN/c1-6-7-4-2-3-5-8(7)13-10(11)9(6)12/h2-5H,1H3 .Chemical Reactions Analysis

Quinoline derivatives are known to exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Physical and Chemical Properties Analysis

This compound has a molecular weight of 195.62 . It is a powder that is stored at a temperature of 4°C .Scientific Research Applications

Synthesis and Chemical Properties

A general approach to synthesizing 3-fluoro-, 3-chloro-, and 3-bromoquinolines relies on the Friedländer reaction of α-haloketones, facilitated by organosilane. This method is significant for parallel synthesis conditions, highlighting the versatility of halogenated quinolines in chemical synthesis (Ryabukhin et al., 2011).

Pharmaceutical Research

Research has focused on designing, synthesizing, and evaluating 2-phenylquinolin-4-ones (2-PQs) derivatives for antitumor activities. Notably, compounds like 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one have shown significant inhibitory activity against tumor cell lines, suggesting the potential of fluorinated quinolines in cancer therapy (Chou et al., 2010).

Antimicrobial Applications

The antimicrobial potential of 2-chloroquinoline derivatives has been explored, with some compounds demonstrating significant activity against fungal strains such as Aspergillus niger and Aspergillus flavus. This suggests the role of chloroquinolines in developing new antimycotic agents (Kumar et al., 2011).

Antitubulin Agents

A series of 2-aryl-6,7-methylenedioxyquinolin-4-one analogues have been designed, synthesized, and evaluated for their cytotoxicity against human cancer cell lines. These compounds function as antitubulin agents, with certain derivatives showing potent cytotoxicity, suggesting their potential as anticancer drugs (Chang et al., 2009).

Antifungal Activity

2-Chloro-6-methylquinoline hydrazone derivatives have been synthesized and tested for antimicrobial activity, showing significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus. This highlights the antimicrobial potential of modified quinoline compounds (Bawa et al., 2009).

Mechanism of Action

Target of Action

Quinoline compounds are known to interact with various enzymes and exhibit antibacterial, antineoplastic, and antiviral activities .

Mode of Action

It’s known that quinoline compounds can undergo a variety of reactions including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .

Biochemical Pathways

Quinoline compounds are known to be involved in various biochemical pathways due to their wide range of biological activities .

Result of Action

Quinoline compounds are known to exhibit a remarkable biological activity .

Action Environment

The environment can significantly affect the action of quinoline compounds .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, future directions may include the development of new synthesis protocols and the exploration of new biological and pharmaceutical activities.

Properties

IUPAC Name |

2-chloro-3-fluoro-4-methylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN/c1-6-7-4-2-3-5-8(7)13-10(11)9(6)12/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYVXNLOEGSNRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC2=CC=CC=C12)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-bromophenoxy)-N-[cyano(cyclopropyl)methyl]propanamide](/img/structure/B2561605.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2561607.png)

![(E)-4-(Dimethylamino)-N-[2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]but-2-enamide](/img/structure/B2561611.png)

![methyl 4-((4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)methyl)benzoate](/img/structure/B2561617.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-nitrobenzamide](/img/structure/B2561618.png)

![4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/no-structure.png)

![3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B2561621.png)

![4-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2561623.png)